N-(3-chloro-4-fluorophenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide is a complex organic compound notable for its unique structural features and potential biological applications. This compound belongs to the class of quinazolines, which are known for their diverse pharmacological properties. Its molecular formula is with a molecular weight of approximately 427.9 g/mol. The compound's synthesis and applications are of significant interest in medicinal chemistry due to its potential interactions with various biological targets.
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide typically involves several key steps:
Industrial synthesis may utilize batch or continuous flow reactors to enhance efficiency and yield while minimizing waste.
The molecular structure of N-(3-chloro-4-fluorophenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide can be described by its IUPAC name and structural formula. The compound features multiple functional groups including a chloro group, a fluoro group, and an acetamide moiety.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 427.9 g/mol |
IUPAC Name | N-(3-chloro-4-fluorophenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide |
InChI | InChI=1S/C22H19ClFN3O3/c1... |
InChI Key | IPDCRGSURCRQHJ-UHFFFAOYSA-N |
N-(3-chloro-4-fluorophenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for N-(3-chloro-4-fluorophenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide involves its interaction with specific biological targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to downstream biological effects. The precise pathways are context-dependent and may vary based on the target protein involved.
N-(3-chloro-4-fluorophenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide exhibits several notable physical and chemical properties:
N-(3-chloro-4-fluorophenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-y]oxy}acetamide has potential applications in various fields:
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 24622-61-5
CAS No.: 1246815-51-9
CAS No.: 208923-61-9
CAS No.: 20965-69-9